molecular formula C15H14N4O2S B2902439 2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid CAS No. 743445-05-8

2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid

Cat. No. B2902439
CAS RN: 743445-05-8
M. Wt: 314.36
InChI Key: YCTKSTRKDLGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid” is a chemical compound with the molecular formula C17H19N5OS . It has an average mass of 341.431 Da and a monoisotopic mass of 341.131042 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 97 Å2 and it has 6 freely rotating bonds . Its ACD/LogP value is 2.57 .

Scientific Research Applications

DMTB has shown promise in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMTB has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. In biochemistry, DMTB has been used as a tool to study protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. In pharmacology, DMTB has been investigated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid” are currently unknown. The compound is a derivative of the triazolopyrimidine class , which is known to interact with various biological targets

Mode of Action

It is known that triazolopyrimidines can form hydrogen bonds with different targets , which could potentially lead to changes in the target’s function or structure. The specific interactions and resulting changes for this compound would depend on its specific targets.

Biochemical Pathways

Triazolopyrimidines have been reported to inhibit the hypoxanthine-guanine-phosphoribosyl transferase enzyme

Advantages and Limitations for Lab Experiments

DMTB has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized using simple and cost-effective methods, and its purity and yield can be optimized by adjusting the reaction conditions. DMTB is also stable under various conditions, such as pH and temperature, which makes it suitable for various biochemical and physiological assays. However, DMTB has some limitations, such as its potential toxicity and limited availability. Further studies are needed to determine the optimal dosages and safety profiles of DMTB.

Future Directions

There are several future directions for the study of DMTB, including the optimization of its pharmacological properties, the development of novel drug formulations, and the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of DMTB and its potential targets in various diseases. The use of DMTB in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, DMTB is a novel chemical compound with promising applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTB and its applications in various fields.

Synthesis Methods

DMTB can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzoic acid with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity and yield of DMTB can be optimized by adjusting the reaction conditions, such as temperature, time, and reagent concentrations.

properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-7-10(2)19-14(16-9)17-15(18-19)22-8-11-5-3-4-6-12(11)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKSTRKDLGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.